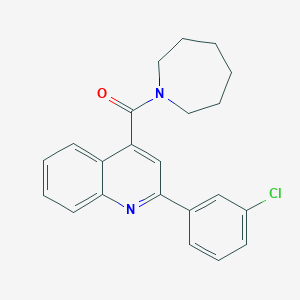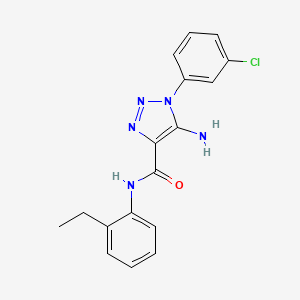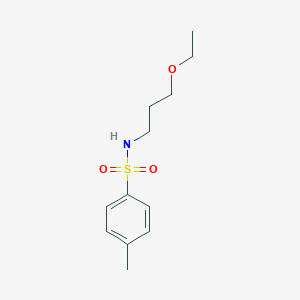
1-(2-chloro-4-fluorobenzyl)-4-(2-fluorobenzoyl)piperazine
Overview
Description
1-(2-chloro-4-fluorobenzyl)-4-(2-fluorobenzoyl)piperazine, commonly known as CFPP, is a chemical compound that has been extensively researched for its potential application in various scientific fields. It is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied to understand its potential applications.
Mechanism of Action
CFPP acts as an antagonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as mood regulation, cognition, and perception. CFPP binds to the receptor and blocks its activation by serotonin, which is a neurotransmitter that is involved in various physiological processes. By blocking the activation of the receptor, CFPP can modulate the activity of various neural circuits that are involved in mood regulation, cognition, and perception.
Biochemical and Physiological Effects:
CFPP has been shown to have various biochemical and physiological effects, including modulation of neural activity, alteration of neurotransmitter levels, and modulation of gene expression. It has been shown to modulate the activity of various neural circuits that are involved in mood regulation, cognition, and perception. CFPP has also been shown to alter the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has been shown to modulate the expression of various genes that are involved in neural plasticity and synaptic function.
Advantages and Limitations for Lab Experiments
CFPP has various advantages and limitations for lab experiments. Its potent activity as a 5-HT2A receptor antagonist makes it a useful tool for studying the role of the receptor in various physiological processes. CFPP can be used to modulate the activity of various neural circuits that are involved in mood regulation, cognition, and perception. However, CFPP has limitations in terms of its selectivity for the 5-HT2A receptor, as it can also bind to other receptors such as the 5-HT2C receptor. CFPP also has limitations in terms of its solubility and stability, which can affect its use in various lab experiments.
Future Directions
CFPP has various future directions for research, including the development of more selective and potent 5-HT2A receptor antagonists, the investigation of its potential therapeutic applications in various neuropsychiatric disorders, and the study of its effects on neural plasticity and synaptic function. CFPP can also be used as a tool to study the role of the 5-HT2A receptor in various physiological processes, such as mood regulation, cognition, and perception. Further research is needed to fully understand the potential applications and limitations of CFPP in various scientific fields.
Conclusion:
In conclusion, CFPP is a piperazine derivative that has been extensively researched for its potential application in various scientific fields. Its potent activity as a 5-HT2A receptor antagonist makes it a useful tool for studying the role of the receptor in various physiological processes. CFPP has various advantages and limitations for lab experiments, and its future directions for research include the development of more selective and potent 5-HT2A receptor antagonists, the investigation of its potential therapeutic applications in various neuropsychiatric disorders, and the study of its effects on neural plasticity and synaptic function.
Scientific Research Applications
CFPP has been studied for its potential application in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. It is known to act as a potent antagonist of the 5-HT2A receptor, which is involved in various physiological processes such as mood regulation, cognition, and perception. CFPP has been shown to have potential therapeutic applications in the treatment of various neuropsychiatric disorders such as schizophrenia, depression, and anxiety.
properties
IUPAC Name |
[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O/c19-16-11-14(20)6-5-13(16)12-22-7-9-23(10-8-22)18(24)15-3-1-2-4-17(15)21/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAGOTXCLFARMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl](2-fluorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4584130.png)
![6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine](/img/structure/B4584135.png)



![3-methoxy-N-{3-[(5-methyl-3-isoxazolyl)amino]-3-oxopropyl}benzamide](/img/structure/B4584171.png)
![2-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4584175.png)

![3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B4584189.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4584197.png)
![2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate](/img/structure/B4584204.png)
![4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4584208.png)
![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4584214.png)